2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline-carbonitrile class, characterized by a bicyclic framework with a ketone group at position 5 and a cyano substituent at position 2. The 1-position is substituted with a 3-chloro-2-methylphenyl group, while the 4-position features a 4-(methylsulfanyl)phenyl moiety. The methylsulfanyl group at position 4 enhances lipophilicity, which may improve membrane permeability in biological systems .
Properties
Molecular Formula |
C24H22ClN3OS |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22ClN3OS/c1-14-18(25)5-3-6-19(14)28-20-7-4-8-21(29)23(20)22(17(13-26)24(28)27)15-9-11-16(30-2)12-10-15/h3,5-6,9-12,22H,4,7-8,27H2,1-2H3 |
InChI Key |
OXDKQGJPVZIHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)SC)C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of an intermediate through the reaction of 3-chloro-2-methylbenzaldehyde with a suitable amine. This intermediate is then subjected to further reactions, including cyclization and nitrile formation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline-carbonitrile derivatives exhibit structural diversity primarily at positions 1, 4, and 5. Below is a comparative analysis based on substituents, physicochemical properties, and available
Substituent Analysis
Physicochemical Properties
Structural and Electronic Effects
- Electron-Donating Groups (e.g., methylsulfanyl, dimethylamino): Methylsulfanyl at position 4 provides moderate electron donation, balancing lipophilicity and reactivity. In contrast, dimethylamino in strongly donates electrons, altering charge distribution.
- Heterocyclic Substituents (e.g., thiophene in ): Thiophene introduces π-π stacking capabilities, which may influence crystallinity or binding affinity.
Crystallographic Data
- Compounds like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile exhibit chair conformations in the hexahydroquinoline ring, stabilized by intramolecular hydrogen bonds (N–H···N=C).
- The target compound’s methylsulfanyl group likely induces torsional strain, as seen in similar sulfur-containing derivatives .
Research Implications
- Bioactivity: Methylsulfanyl and chloro substituents are associated with antimicrobial and anticancer activities in related compounds .
- Drug Design: The target compound’s balance of lipophilicity and polarity makes it a candidate for lead optimization in medicinal chemistry.
- Structural Insights: Crystallographic tools like SHELXL and OLEX2 are critical for elucidating conformational preferences in this class.
Biological Activity
2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound 4306-0439) is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.
Chemical Structure
The molecular formula of compound 4306-0439 is C25H26ClN3OS2, and it features a complex structure that includes a hexahydroquinoline core. Its structural representation is critical for understanding its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer potential. The following table summarizes key findings from various research studies regarding its cytotoxic effects on different cancer cell lines:
The mechanism by which compound 4306-0439 exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle progression in the S phase, preventing cancer cell proliferation.
- Autophagy Modulation : Research indicates that it may induce autophagy in certain cancer cell lines, contributing to its growth-inhibitory effects.
Other Biological Activities
In addition to its anticancer properties, compound 4306-0439 has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some derivatives related to this compound have exhibited antimicrobial properties against various pathogens.
Case Studies
A notable case study involved evaluating the efficacy of compound 4306-0439 in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with established drugs like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
